REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:15](=O)[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([I:17])[CH:13]=2)[NH:8][CH:7]=1)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:20])=O>>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:20])=[CH:13][C:12]([I:17])=[CH:11][CH:10]=2)=[O:5])[CH3:2]
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Name
|
|
Quantity
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56 g
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Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CNC2=CC=C(C=C2C1=O)I
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Name
|
|
Quantity
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180 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under N2 for 14 h
|
Duration
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14 h
|
Type
|
TEMPERATURE
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Details
|
After cooling
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Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporator
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Type
|
ADDITION
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Details
|
Sat. sodium bicarbonate (200 mL) was slowly added
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Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with sat. sodium bicarbonate, water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NC2=CC=C(C=C2C1Cl)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |